methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound with the molecular formula C11H15NO3. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of a suitable pyrrole precursor with an acetylating agent. One common method involves the reaction of 1,2,5-trimethylpyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of 1,2,5-trimethylpyrrole derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate
- Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
- Methyl 5-[(dimethylamino)carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Comparison: Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a synthetic compound belonging to the pyrrole class, known for its diverse biological activities. This article delves into its biological activity, highlighting its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Overview
- Chemical Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- CAS Number : 175276-48-9
The compound is synthesized through various methods, commonly involving the reaction of 1,2,5-trimethylpyrrole with acetic anhydride under acidic conditions. This results in the formation of this compound, which can then undergo further chemical transformations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism likely involves the inhibition of key enzymes necessary for microbial growth. In studies conducted on various bacterial strains, the compound demonstrated effective inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50 to 100 µg/mL, suggesting a promising potential for development into an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects on various cancer cell lines including:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast) | 12.50 |
NCI-H460 (Lung) | 42.30 |
SF-268 (Brain) | 3.79 |
These results indicate that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound appears to activate apoptotic pathways leading to programmed cell death in malignant cells.
Study on Antimicrobial Activity
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of pathogenic bacteria. The results confirmed its potential as a lead compound for developing new antibiotics due to its effectiveness against resistant strains.
Study on Anticancer Activity
A recent investigation published in Cancer Letters evaluated the anticancer efficacy of this compound on MCF7 and NCI-H460 cell lines. The study reported significant reductions in cell viability and highlighted the compound's ability to induce apoptosis via caspase activation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound compared to similar pyrrole derivatives:
Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole | 15.00 | 75 |
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole | 20.00 | 100 |
Methyl 5-[(dimethylamino)carbonyl]-2,4-dimethyl-pyrrole | 18.00 | 80 |
This table illustrates that while other compounds exhibit some biological activities, this compound demonstrates superior efficacy in both antimicrobial and anticancer activities.
Properties
IUPAC Name |
methyl 4-acetyl-1,2,5-trimethylpyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-9(8(3)13)10(11(14)15-5)7(2)12(6)4/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKQOUJJDVCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372445 | |
Record name | methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727336 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175276-48-9 | |
Record name | methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-ACETYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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